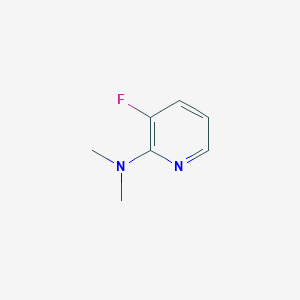

3-fluoro-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

3-fluoro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKMBAFWTFFJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine

Topic: 3-Fluoro-N,N-dimethylpyridin-2-amine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Analysis & Retrosynthesis

The target compound, 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 176422-75-6), is a critical fluorinated heterocyclic building block, often employed in the development of kinase inhibitors and CNS-active agents where the fluorine atom modulates metabolic stability (blocking C-3 oxidation) and pKa.

From a process chemistry perspective, the synthesis is governed by the electronic properties of the pyridine ring.[1] The 2-position is highly activated toward nucleophilic attack due to the inductive effect of the ring nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex).[1] Consequently, Nucleophilic Aromatic Substitution (SNAr) is the dominant, most atom-economical pathway.

Retrosynthetic Logic

The disconnection approach reveals two primary viable precursors:

-

2,3-Difluoropyridine: High reactivity; fluorine is an excellent leaving group in SNAr due to high electronegativity increasing the rate of the initial addition step.

-

2-Chloro-3-fluoropyridine: Commercially abundant; chlorine is a competent leaving group; regioselectivity is generally excellent (substitution at C2 over C3).

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Primary Pathway: SNAr Displacement

This is the industry-standard approach. The reaction relies on the strong electron-withdrawing nature of the ring nitrogen and the fluorine at C3 to facilitate the displacement of the leaving group at C2.

Mechanistic Insight (Regioselectivity)

Why does the nucleophile attack C2 and not C3?

-

Electronic Activation: The C2 position is "ortho" to the ring nitrogen.[1] Attack at C2 generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom.[1] Attack at C3 (displacing the fluorine) places the negative charge on carbon atoms only, which is significantly less stable.

-

Leaving Group Ability: In SNAr, Fluorine is often a better leaving group than Chlorine because the rate-determining step is usually the addition of the nucleophile, not the elimination. However, in 2-chloro-3-fluoropyridine , the C2-Cl bond is activated by the ring nitrogen, making it the exclusive site of reaction.

Figure 2: Reaction coordinate for the SNAr mechanism favoring C2 substitution.

Experimental Protocol (Standardized)

Precursor: 2-Chloro-3-fluoropyridine (CAS 17282-04-1) Reagent: Dimethylamine (40% aq. or 2.0 M in THF)

| Parameter | Condition | Rationale |

| Stoichiometry | 1.0 eq Substrate : 3.0–5.0 eq Amine | Excess amine drives kinetics and scavenges the HCl byproduct. |

| Solvent | Ethanol, THF, or DMF | Polar solvents stabilize the polar transition state. Ethanol is greener; DMF is faster. |

| Temperature | 80°C – 120°C | Thermal energy is required to overcome the aromaticity barrier. |

| Pressure | Sealed Tube / Autoclave | Dimethylamine is volatile (b.p. 7°C). A closed system prevents reagent loss. |

| Time | 4 – 12 Hours | Monitor by LCMS until starting material is <1%. |

Step-by-Step Methodology

-

Charging: To a high-pressure glass pressure tube or stainless steel autoclave, add 2-chloro-3-fluoropyridine (1.0 equiv).

-

Solvent/Reagent Addition: Add Ethanol (5-10 volumes). Cool the vessel to 0°C and add Dimethylamine (40% aq. solution, 5.0 equiv) or bubble anhydrous dimethylamine gas into the solution until saturation.

-

Reaction: Seal the vessel tightly. Heat to 100°C with vigorous magnetic stirring.

-

Note: Internal pressure will rise. Ensure glassware is rated for >5 bar.

-

-

Monitoring: After 4 hours, cool to room temperature (RT). Carefully vent the vessel. Analyze an aliquot by HPLC/TLC (Eluent: 20% EtOAc/Hexane).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

-

Dilute the residue with Dichloromethane (DCM) and Water .

-

Adjust aqueous layer pH to ~10 with saturated NaHCO3 or NaOH (to ensure the product is in the free base form).

-

Extract aqueous layer 3x with DCM.

-

Dry combined organics over Na2SO4, filter, and concentrate.[2]

-

-

Purification: The crude material is often >95% pure. If necessary, purify via short-path distillation (b.p. ~80-90°C at reduced pressure) or silica gel chromatography (0-10% MeOH in DCM).

Secondary Pathway: Buchwald-Hartwig Amination

If the SNAr route proves low-yielding (e.g., due to deactivation by other substituents in complex analogs), Palladium-catalyzed amination is the high-fidelity alternative.

Precursor: 2-Bromo-3-fluoropyridine (CAS 40273-45-8) Catalyst System: Pd2(dba)3 / BINAP or Xantphos

Protocol Summary

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Reagents: Add 2-bromo-3-fluoropyridine (1.0 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq).

-

Solvent: Add anhydrous Toluene or Dioxane .

-

Amine: Add Dimethylamine (2.0 M in THF, 1.2 eq).

-

Reaction: Heat to 80-100°C for 12 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[3][4][5]

Analytical Characterization

Successful synthesis must be validated against the following spectral expectations:

-

1H NMR (400 MHz, CDCl3):

- 7.90 (d, 1H, H-6)

- 7.25 (m, 1H, H-4)

- 6.70 (m, 1H, H-5)

- 3.10 (d, 6H, N(CH 3)2) – Note: Doublet splitting often observed due to long-range coupling with 3-F.

-

19F NMR:

-

Single peak around -130 to -140 ppm.

-

-

MS (ESI):

-

[M+H]+ calc: 141.08, found: 141.1.

-

Safety & Handling

-

Fluorinated Pyridines: Generally irritants. 2-Chloro-3-fluoropyridine can cause severe eye damage.

-

Dimethylamine: Extremely flammable gas/liquid. Corrosive. Use in a fume hood.

-

Pressure Vessels: Always use a blast shield when heating volatile amines in sealed vessels.

References

-

SNAr on Fluoropyridines: Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine.[6] National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Regioselectivity in Pyridines: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine. ResearchGate.[7] Available at: [Link]

- General Reactivity of 2-Halo-3-fluoropyridines:Synthesis of 2-amino-3-fluoropyridine derivatives. Google Patents (CN105669539A).

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-fluoro-N,N-dimethylpyridin-2-amine chemical properties

[1]

Executive Summary

3-Fluoro-N,N-dimethylpyridin-2-amine (CAS: Free base implied from HCl salt 1344046-14-5) is a functionalized pyridine derivative characterized by the "ortho-fluorine effect."[1] Unlike its non-fluorinated analog (2-dimethylaminopyridine) or its regioisomer DMAP (4-dimethylaminopyridine), this molecule exhibits distinct electronic and conformational properties due to the steric and electrostatic repulsion between the C3-fluorine atom and the C2-dimethylamino group.[1] It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to tune basicity, improve metabolic stability against oxidative clearance, and serve as a scaffold for kinase inhibitors.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Data

| Property | Detail |

| IUPAC Name | 3-Fluoro-N,N-dimethylpyridin-2-amine |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| CAS Number (Salt) | 1344046-14-5 (Hydrochloride) |

| Appearance | Colorless oil or low-melting solid (Free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) |

Electronic Structure & The "Ortho-Fluorine" Effect

The defining feature of this molecule is the interaction between the fluorine at position 3 and the dimethylamino group at position 2.[1]

-

Basicity Modulation: The pyridine nitrogen (N1) is the primary basic center.[1] The C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of N1 compared to 2-dimethylaminopyridine (pKa ~6.96).[1] This is critical in drug design for reducing hERG channel affinity, which often correlates with high basicity.[1]

-

Conformational Twist (Deconjugation): Steric repulsion between the C3-F lone pairs and the C2-NMe₂ methyl groups forces the dimethylamino group to twist out of coplanarity with the pyridine ring.[1]

Synthetic Methodologies

Primary Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust route utilizes the high reactivity of 2-halopyridines activated by the ring nitrogen.[1] The presence of a fluorine at C3 further activates the C2 position for nucleophilic attack via the inductive effect, stabilizing the Meisenheimer intermediate.[1]

Precursors: 2,3-Difluoropyridine or 2-Chloro-3-fluoropyridine.[1] Reagent: Dimethylamine (anhydrous or 40% aq. solution).

Protocol 1: Synthesis from 2-Chloro-3-fluoropyridine

-

Setup: Charge a pressure vessel or sealed tube with 2-chloro-3-fluoropyridine (1.0 eq).[1]

-

Solvent/Reagent: Add Dimethylamine (2.0 M in THF, 3.0 eq). Alternatively, use DMF as a solvent with

(2.0 eq) if using dimethylamine hydrochloride.[1] -

Reaction: Seal and heat to 80–100 °C for 12–16 hours.

-

Note: Monitoring by LCMS should show conversion to product (M+H = 141.1).[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove salts and excess amine.[1] -

Purification: Dry organic phase over

, concentrate. Purify via flash column chromatography (0–20% EtOAc/Hexanes).[1]-

Yield Expectations: 85–95%.[1]

-

Visualization of Synthetic Logic

The following diagram illustrates the

Caption: Synthesis via SnAr and subsequent activation pathway via Directed Ortho Metalation (DoM).

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug discovery, replacing a hydrogen or a simple methyl group with fluorine is a standard tactic.[1] For the 2-dimethylaminopyridine scaffold:

-

Metabolic Blocking: The C3 position is prone to oxidative metabolism (hydroxylation).[1] Fluorine blocks this site, extending the half-life (

) of the compound in microsomal stability assays.[1] -

Permeability: The C3-F reduces the basicity of the pyridine nitrogen.[1] Neutral molecules generally permeate cell membranes (PAMPA/Caco-2) better than charged cations.[1] If the non-fluorinated analog is protonated at physiological pH (7.4), the fluorinated analog (lower pKa) may remain neutral, enhancing oral bioavailability.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-value fragment.[1] The dimethylamino group acts as a hydrogen bond acceptor/donor mimic (depending on rotation), while the pyridine nitrogen accepts hydrogen bonds from hinge regions in kinase enzymes.[1]

-

Case Study Context: In inhibitors of Tyrosine Kinase 2 (TYK2) or JAK kinases , the aminopyridine motif is ubiquitous.[1] The 3-fluoro derivative is often screened to optimize the donor-acceptor profile and fit into hydrophobic pockets where the fluorine atom can engage in multipolar interactions with carbonyl carbons of the protein backbone.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke when using.[1][2] |

| Skin Irritation | H315: Causes skin irritation.[1][2][3] | Wear nitrile gloves and lab coat.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | Wear safety glasses with side shields.[1] |

| STOT-SE | H335: May cause respiratory irritation.[1][3] | Use only in a fume hood.[1] |

Storage: Store in a cool, dry place under inert atmosphere (

References

-

Preparation of 2-amino-3-fluoropyridine derivatives. Vertex AI Search / Google Patents. (CN105669539A).[1] Retrieved from .

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (PMC). Retrieved from .[1]

-

3-Fluoro-N,N-dimethylpyridin-2-amine hydrochloride (CAS 1344046-14-5). Cato Research Chemicals.[1] Retrieved from .[1]

-

pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. Retrieved from .[1]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. ACS Publications. Retrieved from .[1]

Introduction: The Strategic Value of Fluorinated Pyridines

An In-depth Technical Guide to 3-fluoro-N,N-dimethylpyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of 3-fluoro-N,N-dimethylpyridin-2-amine, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. While a dedicated CAS number for this specific isomer is not prominently available in public databases, this document synthesizes critical information regarding its physicochemical properties, plausible synthetic routes, mechanistic considerations, and applications by drawing parallels with closely related isomers and established principles of fluorine chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage fluorinated pyridine scaffolds in their research and development pipelines.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modulations include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The pyridine scaffold is another privileged structure in drug discovery, present in numerous FDA-approved therapeutic agents.[1] The combination of these two motifs in molecules like 3-fluoro-N,N-dimethylpyridin-2-amine creates a versatile building block for constructing complex molecular architectures with desirable biological activities. This guide focuses on the 2-amino-3-fluoropyridine substitution pattern, a key synthon for accessing novel chemical space.

Physicochemical Properties and Identification

A definitive CAS (Chemical Abstracts Service) number for 3-fluoro-N,N-dimethylpyridin-2-amine is not readily found in major chemical databases. This is not uncommon for novel or less-commercialized isomers. However, we can infer its properties based on its structure and data from near-isomers like 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS: 849937-80-0).[2][3][4]

| Property | Inferred/Calculated Value | Source/Rationale |

| Molecular Formula | C₇H₉FN₂ | Based on chemical structure |

| Molecular Weight | 140.16 g/mol | Calculated from atomic weights[4] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related isomers |

| Purity | >97% (Typical for research grade) | Industry standard for building blocks[2][4] |

| Solubility | Soluble in common organic solvents (DCM, THF, Methanol) | Based on general properties of similar amines |

| Boiling Point | Estimated 180-210 °C | Extrapolated from related aminopyridines |

| CAS Number | Not Assigned/Not Found | Extensive database search |

Synthesis Strategies and Mechanistic Considerations

The synthesis of meta-fluorinated pyridines presents a significant challenge due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution (SNAr) at the 3-position.[5] However, several strategies can be envisioned for the synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine.

Pathway A: Direct Fluorination via Diazotization (Balz-Schiemann Reaction)

A classical approach for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Workflow for Synthesis via Diazotization:

Sources

- 1. dovepress.com [dovepress.com]

- 2. chemscene.com [chemscene.com]

- 3. 849937-80-0|2-Fluoro-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Fluoro-N,N-dimethylpyridin-2-amine in Medicinal Chemistry: Synthesis, Reactivity, and Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. 3-Fluoro-N,N-dimethylpyridin-2-amine and its halogenated derivatives (e.g., 5-chloro and 5-bromo analogs) have emerged as highly privileged building blocks. As a Senior Application Scientist, I frequently observe that the success of a lead optimization campaign hinges on understanding the subtle stereoelectronic interplay within such intermediates.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical rationale, self-validating synthetic protocols, and downstream functionalization of 3-fluoro-N,N-dimethylpyridin-2-amine. By mastering this specific motif, drug development professionals can effectively modulate pharmacokinetics, enhance target binding affinity, and streamline complex API (Active Pharmaceutical Ingredient) manufacturing.

Part 1: Structural Rationale & Physicochemical Properties

The selection of 3-fluoro-N,N-dimethylpyridin-2-amine as a starting material is rarely arbitrary. It is driven by the precise modulation of the pyridine ring's electronic properties.

The Causality of Structural Choices

-

The Fluorine Effect (C3 Position): The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This specifically lowers the pKa of the adjacent pyridine nitrogen, preventing it from being overly basic at physiological pH, which improves membrane permeability and oral bioavailability [1]. Furthermore, the C-F bond increases the lipophilicity of the molecule while blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at that specific carbon hotspot.

-

The N,N-Dimethylamino Group (C2 Position): The dimethylamino group acts as a strong electron-donating group via resonance, counteracting the inductive pull of the fluorine. It provides specific steric bulk that forces the molecule into favorable conformations when binding to protein targets (such as the ATP-binding hinge region of kinases).

-

Halogenation Handles (C5 Position): Commercially available derivatives, such as 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1020253-19-3)[4] and 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-09-8), provide essential handles for late-stage palladium-catalyzed cross-coupling.

Quantitative Data: Physicochemical Comparison

To illustrate the stereoelectronic tuning, the table below summarizes the theoretical physicochemical shifts as functional groups are added to the base pyridine core.

| Compound | cLogP (est.) | pKa (Conjugate Acid) | TPSA (Ų) | Synthetic Utility / Property |

| Pyridine | 0.65 | 5.2 | 12.9 | Base aromatic core; metabolically vulnerable. |

| N,N-Dimethylpyridin-2-amine | 1.80 | 6.8 | 16.1 | Highly basic; prone to off-target hERG binding. |

| 3-Fluoro-N,N-dimethylpyridin-2-amine | 2.10 | 5.1 | 16.1 | Optimized basicity; blocks C3 metabolism. |

| 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | 2.75 | 4.3 | 16.1 | Ideal electrophile for Suzuki/Buchwald couplings. |

Part 2: Synthesis & Manufacturing (Self-Validating Protocols)

The synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoropyridine with dimethylamine [2].

Causality Behind the Chemistry

Why does the amine attack the C2 position and not the C3 position? The pyridine nitrogen acts as an electron sink. Attack at the C2 position forms a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative pyridine nitrogen, drastically lowering the activation energy. Attack at C3 lacks this stabilization.

Fig 1: Regioselective SNAr mechanism forming 3-fluoro-N,N-dimethylpyridin-2-amine via C2 attack.

Protocol 1: Regioselective SNAr Synthesis

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that proceeding to the next step is only possible if the current step is successful.

Reagents: 2,3-Difluoropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), Tetrahydrofuran (THF).

-

Initialization: Charge a dry, argon-flushed round-bottom flask with 2,3-difluoropyridine (10 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice bath. Causality: Cooling prevents the highly volatile dimethylamine from escaping and suppresses potential bis-substitution.

-

Reagent Addition: Add DIPEA (15 mmol) dropwise. Slowly inject the Dimethylamine solution (25 mmol) over 15 minutes.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 12 hours.

-

Self-Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run LC-MS.

-

Pass Criteria: Complete disappearance of the starting material mass (m/z 116) and appearance of a single dominant peak at m/z 141 [M+H]+. If starting material remains, heat to 40 °C for 2 hours and re-test.

-

-

Workup & Isolation: Quench with saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The product is often isolated as a hydrochloride salt (CAS 1344046-14-5) by bubbling HCl gas through the ethereal solution to ensure long-term stability [3].

Part 3: Downstream Functionalization

To build complex APIs, the 3-fluoro-N,N-dimethylpyridin-2-amine core is typically halogenated at the C5 position, yielding an electrophile ready for palladium-catalyzed cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Causality of Reagent Choice: We utilize Pd(dppf)Cl2 as the catalyst because its large bite angle facilitates the reductive elimination step, which can be sluggish for electron-rich aminopyridines. Potassium carbonate (K2CO3) is chosen over NaOH to prevent competitive SNAr hydrolysis of the C5-halide.

Fig 2: Palladium-catalyzed cross-coupling cycle for C5-functionalization of the pyridine core.

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) black.

-

Heating: Stir the mixture at 90 °C for 8 hours under an argon atmosphere.

-

Self-Validation Checkpoint (TLC/UV): Spot the reaction mixture on a silica TLC plate alongside the starting halopyridine. Elute with Hexane/EtOAc (3:1).

-

Pass Criteria: The starting material spot (UV active at 254 nm) must be completely consumed, replaced by a lower Rf product spot.

-

-

Purification: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.

Part 4: Applications in Drug Discovery

The resulting functionalized scaffolds are highly prized in the development of targeted therapeutics, particularly in oncology and neurology. The fluorinated aminopyridine motif frequently acts as a hinge-binding pharmacophore in kinase inhibitors.

The dimethylamino group projects into the solvent-exposed region, improving aqueous solubility, while the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The fluorine atom locks the molecule into a coplanar conformation with the adjacent aryl rings, minimizing the entropic penalty of binding.

Fig 3: Pharmacodynamic pathway of kinase inhibition utilizing the fluorinated aminopyridine motif.

Conclusion

3-Fluoro-N,N-dimethylpyridin-2-amine is far more than a simple chemical building block; it is a precision tool for medicinal chemists. By leveraging its unique stereoelectronic profile—driven by the synergistic effects of the C3-fluorine and C2-dimethylamine groups—researchers can systematically overcome liabilities related to pharmacokinetics, metabolic stability, and target affinity. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity translation from early-stage discovery to scalable API manufacturing.

References

-

Innocenti, P., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Pharmaceuticals (Basel), 2023. Available at:[Link]

-

Schlosser, M., et al. "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position." ResearchGate / European Journal of Organic Chemistry, 2006. Available at:[Link]

-

Pharmaffiliates. "5-Chloro-2-(N,N-dimethylamino)-3-fluoropyridine (CAS 1020253-19-3) Reference Standards." Pharmaffiliates, 2025. Available at: [Link]

Methodological & Application

applications of 3-fluoro-N,N-dimethylpyridin-2-amine in medicinal chemistry

The following guide details the medicinal chemistry applications of 3-fluoro-N,N-dimethylpyridin-2-amine (CAS: 1344046-14-5).

Executive Summary & Strategic Positioning

Unlike its famous regioisomer 4-(dimethylamino)pyridine (DMAP)—a ubiquitous nucleophilic catalyst—3-fluoro-N,N-dimethylpyridin-2-amine (3-F-2-DMAP) serves primarily as a high-value structural building block and bioisostere precursor in modern medicinal chemistry.

Its strategic value lies in the "Fluorine Effect." The C3-fluorine atom exerts a profound electronic influence on the pyridine ring, altering basicity, lipophilicity, and metabolic susceptibility. This molecule is frequently employed during Lead Optimization to:

-

Modulate pKa: Lower the basicity of the pyridine nitrogen to improve membrane permeability.

-

Block Metabolism: Prevent oxidative metabolism at the electron-rich C3 position.

-

Direct Regioselective Synthesis: Serve as a substrate for Directed Ortho Metalation (DoM), enabling precise functionalization at the C4 position.

Physicochemical Profile & The "Fluorine Scan"

In medicinal chemistry "fluorine scans," hydrogen atoms are systematically replaced with fluorine to optimize potency and ADME properties. The 3-F-2-DMAP scaffold represents a critical data point in this optimization matrix.

Table 1: Comparative Physicochemical Properties

Data estimated based on structure-activity relationship (SAR) principles for fluorinated pyridines.

| Property | N,N-dimethylpyridin-2-amine (Unsubstituted) | 3-fluoro-N,N-dimethylpyridin-2-amine (Target) | Impact on Drug Design |

| Electronic Character | Electron-rich, basic | Electron-deficient (inductive withdrawal) | Reduced liability for oxidation. |

| Pyridine pKa | ~6.7 | ~3.5 – 4.5 | Critical: Lower pKa reduces ionization at physiological pH (7.4), enhancing passive membrane transport (CNS penetration). |

| Metabolic Stability | High (C3/C5 prone to CYP450 oxidation) | Improved | C3-F blocks the primary site of electrophilic metabolic attack. |

| Conformation | Planar NMe₂ group | Twisted NMe₂ (Steric clash with F) | The ortho-fluorine forces the NMe₂ group out of planarity, disrupting conjugation and altering binding pocket fit. |

Synthetic Protocols

The following protocols describe the two primary workflows for utilizing this scaffold: Directed Ortho Metalation (DoM) for C4-functionalization and Electrophilic Halogenation for C5-coupling.

Protocol A: C4-Regioselective Functionalization via Directed Ortho Metalation (DoM)

Principle: The C3-Fluorine and C2-NMe₂ groups usually compete or cooperate in directing lithiation. However, in 3-fluoropyridines, the acidity of the C4-proton (adjacent to the electronegative fluorine) is significantly enhanced. The fluorine atom acts as a powerful Directed Metalation Group (DMG), directing the base to the C4 position.

Reagents:

-

Base: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Electrophile: Benzaldehyde, Iodine, or DMF.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-like side reactions).

-

Lithiation: Add LDA (1.1 equiv, freshly prepared) dropwise over 10 minutes.

-

Mechanistic Note: The lithium coordinates to the Fluorine and the NMe₂ nitrogen, deprotonating the C4 position to form the 4-lithio species.

-

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.

-

Electrophile Trapping: Add the electrophile (e.g., Iodine dissolved in THF for C4-iodination) (1.2 equiv) dropwise.

-

Quench: Allow the reaction to warm to 0 °C over 2 hours, then quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

-

Outcome: Yields the 4-substituted-3-fluoro-2-aminopyridine , a scaffold difficult to access via standard electrophilic aromatic substitution.

Protocol B: C5-Bromination for Suzuki Coupling

Principle: For standard cross-coupling, the C5 position is the most nucleophilic site remaining. This protocol prepares the 5-bromo derivative, a common intermediate for kinase inhibitor synthesis.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) in Acetonitrile (MeCN).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by LC-MS.

-

Purification: The product, 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine , often precipitates or can be isolated via silica gel chromatography (Hexane/EtOAc).

-

Application: This bromide is then used as the electrophile in Suzuki-Miyaura coupling with aryl boronic acids to build bi-aryl drug scaffolds.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent functionalization logic. Pathway A exploits the directing power of fluorine for C4 substitution, while Pathway B utilizes electronic regioselectivity for C5 coupling.

References & Authority

The protocols and chemical principles outlined above are grounded in established heterocyclic chemistry and fluorine medicinal chemistry.

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

-

Supports: The "Fluorine Effect" on pKa, lipophilicity, and metabolic blocking.

-

-

Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 2005, 44, 376-393. Link

-

Supports: The mechanism of Directed Ortho Metalation (DoM) in fluorinated pyridines (Protocol A).

-

-

ChemicalBook Entry. "3-fluoro-N,N-dimethylpyridin-2-amine." Link

-

Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018, 10, 383–394. Link

-

Supports: The strategic use of heteroaromatic building blocks in high-throughput medicinal chemistry.

-

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Fluoro-N,N-dimethylpyridin-2-amine

Introduction: The Strategic Value of 3-Fluoro-N,N-dimethylpyridin-2-amine in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with fluorine, offers a powerful platform for the development of novel therapeutics. 3-Fluoro-N,N-dimethylpyridin-2-amine is a highly versatile and valuable building block for the synthesis of a wide array of pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic dimethylamino group and a strategically positioned fluorine atom, allows for a diverse range of subsequent chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 3-fluoro-N,N-dimethylpyridin-2-amine. We will first delineate a robust protocol for its synthesis via nucleophilic aromatic substitution. Subsequently, we will explore its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The causality behind experimental choices and the underlying reaction mechanisms will be thoroughly discussed to provide a self-validating framework for researchers, scientists, and drug development professionals.

PART 1: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine

The most direct and efficient route to 3-fluoro-N,N-dimethylpyridin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction on a suitable di-fluorinated pyridine precursor. The high electronegativity of the fluorine atoms, coupled with the electron-deficient nature of the pyridine ring, renders the 2- and 6-positions particularly susceptible to nucleophilic attack.[1] The C-F bond, while strong, facilitates this reaction as fluoride is an excellent leaving group in this context, a consequence of the rate-determining step being the initial nucleophilic attack and the formation of a stabilized Meisenheimer intermediate.[1]

Reaction Principle and Mechanism

The SNAr reaction of 2,3-difluoropyridine with dimethylamine proceeds via a two-step addition-elimination mechanism. The dimethylamine nucleophile preferentially attacks the C2 position, which is activated by both the adjacent fluorine and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). Aromaticity is subsequently restored by the elimination of the fluoride leaving group.

Caption: General mechanism of SNAr on 2,3-difluoropyridine.

Experimental Protocol: Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine

This protocol describes a general procedure for the synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine from 2,3-difluoropyridine.

Materials:

-

2,3-Difluoropyridine

-

Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoropyridine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile.

-

With vigorous stirring, add the dimethylamine solution (2.0-3.0 equiv) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-fluoro-N,N-dimethylpyridin-2-amine as a pure compound.

Data Summary and Characterization

| Parameter | Value |

| Starting Material | 2,3-Difluoropyridine |

| Reagents | Dimethylamine, K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purity (post-chromatography) | >98% |

Characterization: The structure of the synthesized 3-fluoro-N,N-dimethylpyridin-2-amine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

PART 2: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The fluorine atom at the 3-position of 3-fluoro-N,N-dimethylpyridin-2-amine is generally unreactive under typical Suzuki coupling conditions, allowing for selective functionalization at other positions if a suitable leaving group (e.g., Br, I, or OTf) is present. For this application, we will consider the use of a brominated derivative, 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine, as the electrophilic partner.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine with an arylboronic acid.

Materials:

-

5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

To a dry Schlenk flask, add 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Summary for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions |

| Electrophile | 5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine |

| Nucleophile | Arylboronic Acid (1.2-1.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 80-100°C |

| Typical Yield | 60-90% |

PART 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone in modern synthetic organic chemistry.[3][4][5] This reaction is particularly useful for synthesizing aryl and heteroaryl amines, which are prevalent motifs in biologically active compounds.[5] Similar to the Suzuki coupling, a halogenated derivative of 3-fluoro-N,N-dimethylpyridin-2-amine is required as the electrophilic partner.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: 3-Fluoro-N,N-dimethylpyridin-2-amine in Agrochemical Synthesis

This guide details the application of 3-fluoro-N,N-dimethylpyridin-2-amine (and its derivatives) as a strategic building block in agrochemical synthesis.[1] Unlike its non-fluorinated analog (DMAP), which is primarily a catalyst, this fluorinated derivative serves as a privileged scaffold for accessing difficult-to-synthesize polysubstituted pyridine motifs found in modern herbicides and fungicides.[1][2]

Executive Summary

3-fluoro-N,N-dimethylpyridin-2-amine (CAS: 1344046-14-5 for HCl salt) is a specialized intermediate used to construct 2,3,4- and 2,3,5-trisubstituted pyridine cores.[1][2] Its value lies in the unique electronic synergy between the ortho-fluorine atom and the dimethylamino group. This combination enables highly regioselective Directed Ortho Metalation (DoM) and Electrophilic Aromatic Substitution (EAS) , allowing chemists to install pharmacophores at the C4 and C5 positions with precision that is unattainable using standard pyridine chemistry.[2]

Key Applications

-

C4-Regioselective Lithiation: Access to 4-substituted-3-fluoro-2-aminopyridines (common in SDHI fungicides).[1]

-

C5-Halogenation: Synthesis of coupling partners for Suzuki-Miyaura reactions (common in pyridine-carboxylate herbicides).[1]

-

Metabolic Stability: Introduction of the C3-fluorine atom blocks metabolic oxidation at a vulnerable site, enhancing the half-life of the final agrochemical.[1]

Synthesis of the Core Scaffold

Before utilizing the scaffold, it is often synthesized from 2,3-difluoropyridine or 2-chloro-3-fluoropyridine via Nucleophilic Aromatic Substitution (SNAr).[1]

Protocol A: SNAr Synthesis of 3-Fluoro-N,N-dimethylpyridin-2-amine

Objective: Selective mono-amination of 2,3-difluoropyridine.

Reagents:

-

Substrate: 2,3-Difluoropyridine (1.0 equiv)

-

Nucleophile: Dimethylamine (2.0 M in THF or 40% aq.[2] solution, 1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF[2]

Step-by-Step Procedure:

-

Charge: In a reaction vessel, dissolve 2,3-difluoropyridine in MeCN (0.5 M concentration).

-

Add Base: Add finely ground K₂CO₃.

-

Addition: Cool the mixture to 0°C. Add dimethylamine solution dropwise to control the exotherm.

-

Mechanistic Note: Substitution occurs preferentially at C2 due to the activating effect of the ring nitrogen (low LUMO coefficient at C2) and the inductive effect of the C3-fluorine.

-

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.

-

Purification: Distillation or flash chromatography (Hexane/EtOAc).

Yield Expectation: >85% Data Validation:

-

¹H NMR (CDCl₃): δ ~7.9 (d, 1H, H6), ~7.2 (m, 1H, H4), ~6.7 (m, 1H, H5), 3.1 (s, 6H, NMe₂).[2]

Application Protocol: C4-Regioselective Functionalization (DoM)

This is the most critical application.[1] Standard electrophilic substitution on 2-aminopyridines usually targets C5.[1] To access the C4 position (vital for many next-gen fungicides), one must use Directed Ortho Metalation (DoM).[2] The C3-fluorine atom acts as a powerful ortho-directing group, overriding the C2-NMe₂ group.[1]

Protocol B: C4-Lithiation and Electrophile Trapping

Objective: Install a formyl, boronate, or iodine group at C4.[2]

Reagents:

-

Substrate: 3-Fluoro-N,N-dimethylpyridin-2-amine

-

Base: LDA (Lithium Diisopropylamide), 1.2 equiv[2]

-

Solvent: Anhydrous THF

-

Electrophile: DMF (for aldehyde), B(OiPr)₃ (for boronate), or I₂ (for iodide).[2]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck flask under N₂ atmosphere. Add anhydrous THF and cool to -78°C .

-

Base Generation: Prepare LDA in situ or add commercial LDA solution dropwise.

-

Metalation: Add the substrate (dissolved in THF) dropwise over 15 minutes.

-

Critical Control: Maintain internal temperature below -70°C.[1]

-

Stirring: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species .[1]

-

Causality: The Lithium atom coordinates to the C3-Fluorine lone pairs, directing deprotonation exclusively at C4 (the "Optional Site Selectivity" principle).

-

-

Quench: Add the electrophile (e.g., DMF, 1.5 equiv) rapidly in one portion.

-

Warm-up: Allow the mixture to warm to 0°C over 2 hours.

Outcome:

-

Product: 4-Formyl-3-fluoro-2-(dimethylamino)pyridine (if DMF used).[1]

-

Selectivity: >95:5 regioselectivity for C4 over C6.[2]

Application Protocol: C5-Functionalization (Halogenation)

To synthesize the commercially relevant intermediate 5-bromo-3-fluoro-2-dimethylaminopyridine , an electrophilic mechanism is used.[1] This complements the DoM strategy by targeting the C5 position.

Protocol C: Regioselective C5-Bromination

Objective: Prepare a coupling partner for Suzuki cross-coupling.

Reagents:

-

Substrate: 3-Fluoro-N,N-dimethylpyridin-2-amine

-

Brominating Agent: NBS (N-Bromosuccinimide), 1.05 equiv[1][2]

-

Temperature: 0°C to RT

Procedure:

-

Dissolve substrate in MeCN at 0°C.

-

Add NBS portion-wise to avoid over-bromination.

-

Stir at RT for 2 hours.

-

Mechanism: The C2-NMe₂ group strongly activates the ring.[1] The C3-F deactivates C4 inductively.[1] The para-position (C5) is the most electron-rich and sterically accessible site for electrophilic attack.

-

Result: 5-Bromo-3-fluoro-2-dimethylaminopyridine (Solid).[1]

Visualizing the Divergent Synthesis

The following diagram illustrates how the 3-fluoro-N,N-dimethylpyridin-2-amine scaffold serves as a divergence point for two distinct classes of agrochemical intermediates.

Caption: Divergent synthesis pathways. Path A (Red) utilizes the 3-F atom to direct lithiation to C4.[1] Path B (Blue) utilizes the 2-NMe2 group to direct bromination to C5.[1]

Quantitative Comparison: Reactivity Profiles

| Feature | 3-Fluoro-N,N-dimethylpyridin-2-amine | Non-fluorinated Analog (2-DMAP) | Impact on Agrochemical Synthesis |

| pKa (Conj.[1] Acid) | ~6.5 (Estimated) | 9.6 | Reduced basicity prevents catalyst poisoning in metal-catalyzed couplings.[1] |

| Lithiation Site | C4 (Ortho to F) | C3 (Ortho to N) | Access to unique 2,3,4-substitution patterns required for novel IP. |

| Metabolic Stability | High (C3 blocked by F) | Low (C3 susceptible to oxid.) | Fluorine extends field half-life of the final pesticide.[1] |

| Lipophilicity (LogP) | Higher | Lower | Improved cuticle penetration in foliar applications. |

References

-

Synthesis of Fluorinated Pyridines

-

Directed Ortho Metalation (DoM)

-

Agrochemical Applications of Fluoropyridines

-

Commercial Building Block Data

Sources

Application Note: Strategic Functionalization of 3-fluoro-N,N-dimethylpyridin-2-amine via Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Significance of a Privileged Scaffold

Fluorinated nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa.[1] Among these, the 3-fluoro-2-aminopyridine motif is a particularly valuable scaffold found in numerous biologically active compounds. The subject of this guide, 3-fluoro-N,N-dimethylpyridin-2-amine , presents a unique set of opportunities and challenges for synthetic chemists. Its structure features two key handles for diversification: a C-F bond at the 3-position, amenable to cross-coupling, and a dimethylamino group at the 2-position, which exerts significant electronic and steric influence.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying strategic rationale for the experimental design in leveraging this versatile building block, with a focus on palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

Core Principles: Understanding the Reactivity

A successful experimental design hinges on understanding the inherent chemical properties of the substrate and the mechanism of the chosen transformation.

The Challenge and Opportunity of C(sp²)-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation in catalytic cycles a significant hurdle compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[2] Consequently, C-F bond activation via oxidative addition to a low-valent metal center, a critical step in cross-coupling, is often the rate-limiting step and requires highly active catalyst systems.[3] This typically involves:

-

Electron-Rich, Bulky Ligands: Ligands such as biarylphosphines (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential. They increase the electron density on the palladium center, promoting the oxidative addition step, while their steric bulk facilitates the final reductive elimination to release the product.[4][5]

-

Elevated Temperatures: Higher reaction temperatures are often necessary to provide the activation energy needed to cleave the C-F bond.[5]

The Influence of the 2-(N,N-dimethylamino) Group

The N,N-dimethylamino substituent is not a passive spectator. Its presence profoundly influences the reactivity of the pyridine ring:

-

Directing Group Effects: The lone pair on the 2-amino nitrogen can coordinate to the palladium catalyst. This chelation can pre-organize the substrate around the metal center, potentially facilitating the oxidative addition at the adjacent C-F bond.[4][6]

-

Electronic Effects: As a strong electron-donating group, it increases the electron density of the pyridine ring, which can make the C-F oxidative addition more challenging. This electronic effect must be overcome by a sufficiently active catalyst system.

Critical Safety Precautions

Safe laboratory practice is paramount. While a specific Safety Data Sheet (SDS) for 3-fluoro-N,N-dimethylpyridin-2-amine must be consulted, related aminopyridines and fluoropyridines exhibit known hazards.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle the compound in a well-ventilated chemical fume hood.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[10]

-

Reagents: Palladium catalysts are precious metals and should be handled with care. Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive; handle them under an inert atmosphere. Solvents like dioxane and toluene are flammable and have specific health risks.[7]

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.[9]

Experimental Protocols: C-N and C-C Bond Formation

The following protocols are robust starting points. Optimization of catalyst/ligand loading, base, temperature, and reaction time is recommended for each new substrate combination.

Protocol 1: Buchwald-Hartwig C-N Cross-Coupling

This protocol details the amination of 3-fluoro-N,N-dimethylpyridin-2-amine with a secondary amine, such as morpholine. This reaction is a powerful method for forging aryl-amine bonds.[11][12]

Reaction Scheme:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), the phosphine ligand if not using a precatalyst (e.g., RuPhos, 4-8 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv) and the amine coupling partner (e.g., morpholine, 1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution: Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath or heating block at 100-120 °C.

-

Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Suzuki-Miyaura C-C Cross-Coupling

This protocol describes the formation of a C-C bond by coupling with an arylboronic acid. The Suzuki-Miyaura reaction is exceptionally versatile for constructing biaryl structures.[13][14]

Reaction Scheme:

-

Reaction Setup: To an oven-dried reaction vial or Schlenk tube containing a magnetic stir bar, add 3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[13][14]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an aprotic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.[14]

-

Reaction Execution: Heat the mixture with vigorous stirring to 90-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary and Optimization Strategies

The choice of reaction parameters is critical for success. The following table provides a starting point for optimization, explaining the causality behind each choice.

| Parameter | Recommended Options | Rationale & Expert Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., RuPhos-Pd-G3) | Pd(0) sources like Pd₂(dba)₃ or in-situ generated Pd(0) from Pd(OAc)₂ are standard.[15] Pre-formed precatalysts offer superior air stability and catalytic activity, often leading to lower catalyst loadings and more reproducible results.[4] |

| Ligand | Buchwald-Hartwig: RuPhos, BrettPhos, XPhos Suzuki: SPhos, XPhos, dppf | For the challenging C-F activation, bulky and electron-rich biarylphosphine ligands are required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][16] The choice of ligand can be substrate-dependent and may require screening. |

| Base | Buchwald-Hartwig: NaOtBu, KOtBu, LiHMDS Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃ | Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction.[17] Suzuki: An aqueous inorganic base is needed to activate the boronic acid for the crucial transmetalation step.[13][14] |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Aprotic polar solvents are generally preferred as they effectively solvate the palladium complexes in the catalytic cycle.[17][18] For Suzuki reactions, the addition of water is often beneficial.[14] |

| Temperature | 90 - 120 °C | Elevated temperatures are typically necessary to overcome the high activation energy of C-F bond cleavage.[5] Microwave irradiation can sometimes be used to shorten reaction times.[19] |

Visualization of Workflow and Mechanism

Visual aids are essential for understanding complex experimental processes and chemical mechanisms.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]

References

-

Chiba, S., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

-

Clot, E., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. [Link]

-

Vedernikov, A. N., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]

-

Gervasini, A., et al. (2010). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. [Link]

-

Bessone, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

-

Djekrif, A., et al. (2009). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

-

Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

-

Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]

-

Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Various Authors. (2024). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. PubChem. [Link]

-

Jurášek, M., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Denmark, S. E., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

-

Versteegen, R. M., et al. (2016). Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC. [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

-

Various Authors. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative.

-

Chiba, S., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

-

LOBA CHEMIE. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. LOBA CHEMIE. [Link]

-

Al-Ostath, A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. biochemopharma.fr [biochemopharma.fr]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-fluoro-N,N-dimethylpyridin-2-amine as a Versatile Building Block in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide focuses on 3-fluoro-N,N-dimethylpyridin-2-amine, a valuable and functionalized building block. The presence of a nucleophilic dimethylamino group, a strategically placed fluorine atom, and the inherent reactivity of the pyridine ring make it a versatile precursor for constructing complex molecular architectures. This document provides in-depth technical insights and detailed, field-proven protocols for leveraging this building block in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of 3-fluoro-N,N-dimethylpyridin-2-amine

3-fluoro-N,N-dimethylpyridin-2-amine (MW: 140.16 g/mol , Formula: C₇H₉FN₂) is a substituted pyridine derivative featuring three key functional elements that dictate its reactivity and utility:

-

The Pyridine Core: A weak base and an electron-deficient aromatic system, susceptible to functionalization via transition-metal-catalyzed reactions.

-

The 2-(N,N-dimethylamino) Group: A strong, electron-donating group that modulates the electronic properties of the pyridine ring. Its presence can also serve as a potential directing group or a point of catalyst interaction.[2]

-

The 3-Fluoro Group: A bioisostere for hydrogen that can enhance metabolic stability and modulate pKa. While the C-F bond is strong, its position ortho to the amino group makes the adjacent C4 position potentially reactive in certain coupling reactions if the molecule is further derivatized with a leaving group (e.g., bromine or iodine) at that position.

The primary utility of this compound arises when it is used as a nucleophilic coupling partner in reactions like Buchwald-Hartwig amination, where the N,N-dimethylamino group is the reactive handle, or when the pyridine ring itself is further functionalized to participate in reactions like Suzuki-Miyaura coupling. This guide will focus on its application as an amine nucleophile.

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[3][4] This reaction enables the coupling of amines with aryl halides or triflates, offering a broad substrate scope where traditional methods fail.[5]

Scientific Principle & Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] Key steps involve the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the amine (3-fluoro-N,N-dimethylpyridin-2-amine), deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

Causality Behind Reagent Selection:

-

Catalyst System: The choice of ligand is critical. For heteroaromatic amines, which can act as catalyst poisons, bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are paramount.[2][4] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species. Modern pre-catalysts are often used to ensure efficient generation of the active L-Pd(0) species.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices, offering high efficacy with a range of substrates.[2][6]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain the catalyst's activity.[5]

Caption: A standard experimental workflow for cross-coupling reactions.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 3-fluoro-N,N-dimethylpyridin-2-amine (0.6 mmol, 1.2 equiv), G3 XPhos Palladacycle (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.

-

Solvent Addition: Add anhydrous toluene (5.0 mL) via a syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the mixture by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl product.

Data & Troubleshooting

The success of the reaction is highly dependent on the electronic and steric nature of the aryl bromide.

| Aryl Bromide Partner | Expected Outcome | Scientist's Note |

| 4-Bromotoluene | High Yield | Electron-neutral substrate, generally couples efficiently. |

| 4-Bromoanisole | High Yield | Electron-donating group can slow oxidative addition, but modern catalysts overcome this. |

| 1-Bromo-4-nitrobenzene | Moderate to High Yield | Strong electron-withdrawing group accelerates oxidative addition but can make reductive elimination more difficult. |

| 2-Bromotoluene | Moderate Yield | Steric hindrance from the ortho-methyl group can reduce reaction rates and yield. May require higher temperatures or longer reaction times. |

Troubleshooting:

-

Low Yield/No Reaction: Ensure all reagents are pure and the solvent is rigorously anhydrous. Degassing is critical. Consider a different ligand/base combination.

-

Formation of Side Products: Hydrodehalogenation of the aryl bromide suggests moisture is present or that β-hydride elimination is a competing pathway. Ensure an inert atmosphere and consider a different base.

Prospective Application: Suzuki-Miyaura Coupling

While this document focuses on using the amine functionality, it is crucial to recognize that 3-fluoro-N,N-dimethylpyridin-2-amine can be a precursor to substrates for other key reactions. If the pyridine ring is first halogenated (e.g., at the C5 position), the resulting halo-pyridine becomes an excellent substrate for Suzuki-Miyaura C-C bond-forming reactions. [7][8][9]

Hypothetical Protocol: Suzuki Coupling of 5-Bromo-3-fluoro-N,N-dimethylpyridin-2-amine

This section outlines a prospective protocol based on established methods for similar heteroaryl halides. [9][10] Principle: The palladium-catalyzed reaction between 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine and an organoboron reagent (e.g., an arylboronic acid) would form a C-C bond at the C5 position. [9] Suggested Starting Conditions:

-

Substrate: 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) [9][11]* Base: An aqueous solution of K₂CO₃ or K₃PO₄ (3.0 equiv) [9]* Solvent: 1,4-Dioxane/Water (4:1 mixture) [9][11]* Temperature: 90-100 °C

Rationale: The dppf ligand is highly effective for Suzuki couplings of heteroaryl halides. [11]The use of a phosphate or carbonate base in an aqueous/organic solvent system is standard for facilitating the transmetalation step. [9]

Spectroscopic Characterization Guide

Proper characterization is essential to confirm the identity and purity of the synthesized products. [12]

| Technique | Expected Data for a Hypothetical Product: N-(4-methylphenyl)-3-fluoro-N,N-dimethylpyridin-2-amine |

|---|---|

| ¹H NMR | Aromatic protons on the pyridine ring (typically 2H), aromatic protons on the coupled aryl ring (4H), a singlet for the tolyl-methyl group (~2.3 ppm), and a singlet for the N,N-dimethyl group (~3.0 ppm). |

| ¹⁹F NMR | A singlet or doublet (if coupled to a nearby proton) in the characteristic range for aryl fluorides. |

| ¹³C NMR | Signals for all unique carbon atoms. The carbon attached to fluorine will show a large ¹JC-F coupling constant. |

| Mass Spec (MS) | A strong molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the product. |

Conclusion

3-fluoro-N,N-dimethylpyridin-2-amine is a highly valuable building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its utility is most prominently displayed in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination, where it serves as a robust amine coupling partner. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns, enabling the efficient construction of novel molecules for drug discovery and materials science.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

RSC Publishing. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... [Link]

- Google Patents.

-

NIH National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]

-

NIH National Center for Biotechnology Information. 3-Pyridinamine, N,N-dimethyl-. [Link]

-

Aladdin Scientific. 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. [Link]

-

NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

NIH National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-